molecular formula C11H13NO4 B1517073 methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate CAS No. 1020933-40-7

methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate

Cat. No. B1517073
CAS RN: 1020933-40-7
M. Wt: 223.22 g/mol
InChI Key: SIYGHEABEISEBF-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate is a chemical compound with a complex molecular structure. It has a molecular weight of 223.23 . The compound is an oil at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c1-12(7-10(14)16-2)11(15)8-4-3-5-9(13)6-8/h3-6,13H,7H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups, including a hydroxyphenyl group, a methylformamido group, and an acetate group.

Scientific Research Applications

Molecular Structure and Conformation

Studies on molecules similar to methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate, such as N-methylformamide, have provided insights into their molecular structure and conformation. Research by Kitano and Kuchitsu (1973) on N-methylformamide's bond distances and angles through gas electron diffraction reveals systematic trends among the skeletal structures of formamide derivatives, indicating a dominant conformer in the gas phase with trans C(carbonyl)-H and N-C(methyl) bonds (Kitano & Kuchitsu, 1973).

Chemical Reactions and Synthesis

  • The bischler-napieralski reaction of aromatic formamides, as detailed by Ishikawa et al. (2000), explores anomalous substituent effects leading to the production of azaazulene systems and isoquinoline skeletons. This work illuminates the reaction pathways and conditions for creating complex molecular systems from formamide derivatives (Ishikawa et al., 2000).

  • Research on the formylation of indole-acetic esters by Jones, Taylor, and Bowyer (1974) contributes to the understanding of chemical reactions involving acetate and formamide derivatives, showcasing the versatility of these compounds in synthesizing tautomeric and complex molecular structures (Jones, Taylor, & Bowyer, 1974).

  • The work on reductive formylation of quinoxaline derivatives by Baxter and Cameron (1968) presents a method for obtaining diformyl-tetrahydro compounds and biquinoxalinyl, contributing further to the synthetic applications of formamide derivatives in creating functionalized molecules (Baxter & Cameron, 1968).

Spectroscopy and Interstellar Chemistry

A notable application in astrophysics is the study of N-methylformamide's rotational spectroscopy by Belloche et al. (2017), which discusses its potential significance in interstellar pre-biotic chemistry due to the peptide bond it contains. This research highlights the complex interaction between molecular structure and astronomical phenomena (Belloche et al., 2017).

properties

IUPAC Name

methyl 2-[(3-hydroxybenzoyl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(7-10(14)16-2)11(15)8-4-3-5-9(13)6-8/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGHEABEISEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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